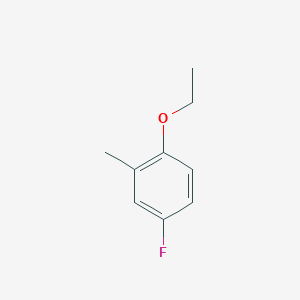

1-Ethoxy-4-fluoro-2-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEGCPXWRHMZIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Route Design

Established Synthetic Pathways for Fluoroanisole Scaffolds

The construction of the fluoroanisole core relies on several robust synthetic strategies. These methods provide access to a variety of substituted fluoroanisole derivatives by forming the critical ether linkage.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, enabling the synthesis of complex aromatic compounds by substituting a leaving group on an aromatic ring with a nucleophile. numberanalytics.com This reaction is particularly effective for the synthesis of fluoroanisole scaffolds when the fluorobenzene (B45895) ring is "activated" by the presence of electron-withdrawing groups. numberanalytics.comacs.org These groups stabilize the intermediate formed during the reaction, thereby facilitating the substitution. numberanalytics.compressbooks.pub

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. pressbooks.pub In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk The presence of electron-withdrawing groups at positions ortho or para to the leaving group is crucial for stabilizing this intermediate through resonance. pressbooks.publibretexts.org In the second, typically rapid, step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.publibretexts.org

Controlling regioselectivity in SNAr reactions is critical, especially when multiple potential leaving groups or substitution sites are present. researchgate.netresearchgate.net The regiochemical outcome is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups direct the incoming nucleophile to the ortho and para positions relative to themselves. core.ac.uk For instance, in difluorobenzene derivatives, the position of substitution can often be controlled by the electronic nature and position of other substituents on the ring. researchgate.net The choice of solvent can also play a significant role in determining the regioselectivity of the reaction. researchgate.net While many SNAr reactions are conducted in dipolar aprotic solvents, other less toxic solvents can also be effective, particularly with reactive nucleophile-electrophile pairs. acsgcipr.org

| Substrate | Eutectic Mixture | Para:Ortho Ratio |

| 2,4-difluoroacetophenone | ChCl:Urea (1:2) | 85:15 |

| 2,4-difluoroacetophenone | ChCl:Gly (1:2) | 24:76 |

| 2,4-difluorobenzonitrile | ChCl:Urea (1:2) | 90:10 |

| 2,4-difluoronitrobenzene | ChCl:Urea (1:2) | >99:1 |

The nature of both the leaving group and the nucleophile significantly impacts the rate and efficiency of SNAr reactions. numberanalytics.com For leaving groups in activated aryl halides, the typical reactivity order is F > Cl ≈ Br > I. nih.gov This is counterintuitive to the trend observed in SN2 reactions, where iodide is the best leaving group. numberanalytics.com In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. libretexts.org The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org

The strength of the nucleophile is also a critical factor; stronger nucleophiles generally lead to faster reactions. numberanalytics.com Alkoxides, such as the ethoxide required for the synthesis of 1-ethoxy-4-fluoro-2-methylbenzene, are potent nucleophiles in SNAr reactions. The choice of the nucleophile can also influence the reaction mechanism, with some studies suggesting that certain SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step pathway. acs.orgnih.gov

The Williamson ether synthesis is a classic and widely used method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing aryl ethers like this compound, this would involve the reaction of a substituted phenoxide with an ethyl halide. The reaction proceeds via an SN2 mechanism. wikipedia.org

Modern adaptations of the Williamson ether synthesis have focused on improving efficiency, selectivity, and sustainability. numberanalytics.com These include the use of phase-transfer catalysts to enhance reaction rates and the use of microwave irradiation to shorten reaction times. numberanalytics.com A significant advancement for the synthesis of aromatic ethers is the development of a catalytic Williamson ether synthesis (CWES) that operates at high temperatures (above 300 °C) with weak alkylating agents like alcohols or esters. researchgate.net This method avoids the production of large amounts of salt byproducts and allows for a continuous process, making it industrially viable. researchgate.net For example, anisole (B1667542) can be synthesized from phenol (B47542) and methanol (B129727) with high selectivity using this approach. researchgate.net

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-oxygen bonds in the synthesis of aryl ethers. acs.org These methods often tolerate a wider range of functional groups compared to traditional methods and can be effective for coupling unactivated aryl halides. acs.org The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol or alkoxide and subsequent reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst. nih.gov

The choice of ligand is crucial for the success of palladium-catalyzed C-O coupling reactions. organic-chemistry.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the desired reactivity. organic-chemistry.orgnih.gov These ligands can influence the rate of both the oxidative addition and the reductive elimination steps. For instance, sterically hindered biarylphosphine ligands have been shown to be highly effective in the coupling of a wide range of aryl halides and phenols. nih.gov The steric bulk of the ligand can induce reductive elimination, which is often the rate-limiting step in the formation of diaryl ethers. acs.org The development of new ligands has enabled these reactions to be carried out under milder conditions and with a broader substrate scope. nih.gov For the synthesis of fluorinated alkyl aryl ethers, specific palladium precatalysts, such as tBuBrettPhos Pd G3, have been shown to be highly effective. acs.org

| Entry | Ligand | Yield (%) |

| 1 | RuPhos | 0 |

| 2 | XPhos | 0 |

| 3 | tBuXPhos | 0 |

| 4 | tBuBrettPhos | 51 |

| 5 | tBuBrettPhos Pd G3 (precatalyst) | 70 |

Palladium-Catalyzed C-O Coupling Reactions for Aryl Ether Formation

Oxidative Addition and Reductive Elimination Mechanisms in C-O Coupling

Transition metal-catalyzed cross-coupling reactions are fundamental to modern aryl ether synthesis. The most common mechanisms involve palladium (Pd) or nickel (Ni) catalysts and proceed through a catalytic cycle centered around oxidative addition and reductive elimination steps. scispace.com

The generally accepted mechanism for a palladium-catalyzed C-O coupling reaction is as follows:

Oxidative Addition : A low-valent metal complex, typically Pd(0), reacts with an aryl halide (Ar-X) or triflate (Ar-OTf). The metal inserts itself into the carbon-halogen bond, forming a high-valent Pd(II) intermediate (Ar-Pd-X). This is often the rate-determining step in the catalytic cycle. scispace.com

Ligand Exchange/Metathesis : The halide or triflate on the Pd(II) complex is exchanged for an alkoxide (-OR). This typically occurs after the coordination of the alcohol or alkoxide to the metal center.

Reductive Elimination : The final step involves the formation of the C-O bond, where the aryl group and the alkoxy group are eliminated from the palladium center, forming the desired aryl ether (Ar-OR). This process reduces the metal back to its catalytically active Pd(0) state, allowing the cycle to begin anew. scispace.com

The choice of ligands is critical for the success of these reactions. Bulky, electron-rich phosphine ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), can stabilize the metal center, promote the desired reductive elimination, and suppress side reactions like β-hydride elimination. scispace.comnih.gov Nickel-catalyzed systems operate via a similar mechanistic framework, often involving a Ni(0)/Ni(II) cycle, and have gained attention for their ability to activate less reactive C-O bonds, such as those in aryl ethers themselves. acs.org

Ullmann Condensation and Related Copper-Catalyzed Methodologies

The Ullmann condensation is a classical and widely used method for forming carbon-heteroatom bonds, particularly C-O bonds for aryl ether synthesis, using copper (Cu) as the catalyst or promoter. wikipedia.org The traditional Ullmann ether synthesis involves the reaction of an aryl halide with an alcohol or phenol in the presence of a stoichiometric amount of copper powder at high temperatures (often exceeding 200 °C) and typically in polar, high-boiling solvents. wikipedia.orgorganic-chemistry.org

The mechanism of the Ullmann reaction has been a subject of extensive study. While not as universally defined as palladium-catalyzed cycles, a plausible pathway involves copper(I) species. organic-chemistry.orgwikipedia.org The reaction may proceed through the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org An alternative mechanism suggests a catalytic cycle that could involve oxidative addition of the aryl halide to a Cu(I) species to form a transient Cu(III) intermediate, followed by reductive elimination to yield the aryl ether and regenerate the Cu(I) catalyst. organic-chemistry.org

Modern advancements have significantly improved the Ullmann condensation, allowing for milder reaction conditions. These improvements include:

The use of soluble copper salts (e.g., CuI, Cu(OTf)₂) in catalytic amounts. nih.gov

The addition of ligands, such as diamines (e.g., phenanthroline) or amino acids (e.g., L-proline), which stabilize the copper catalyst and facilitate the reaction at lower temperatures. wikipedia.org

The development of heterogeneous copper catalysts, including copper nanoparticles (Cu-NPs), which offer advantages in terms of catalyst separation and recycling. mdpi.com

These modifications have broadened the substrate scope and functional group tolerance of the Ullmann-type reaction, making it a more versatile tool for aryl ether synthesis. mdpi.comscispace.com

Targeted Synthesis of this compound

The specific arrangement of substituents on the benzene (B151609) ring of this compound—an ethoxy group, a fluorine atom, and a methyl group—requires careful planning to ensure the correct isomer is formed.

Precursor Selection and Rational Design for Ethoxy and Methyl Substitution

The synthesis of this compound can be approached retrosynthetically by disconnecting the aryl-ether bond. This leads to two primary strategies:

Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling : This approach starts with a phenol precursor, 4-fluoro-2-methylphenol (B144770) , and an ethylating agent. The phenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile.

Precursors : 4-fluoro-2-methylphenol and an ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate).

Rationale : This is a classic Williamson ether synthesis. The directing effects of the existing substituents on the precursor are crucial. In 4-fluoro-2-methylphenol, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is weakly activating (ortho-, para-directing) and the fluorine is deactivating but ortho-, para-directing. msu.edu The synthesis of the phenol precursor itself would involve multi-step synthesis starting from simpler materials like p-fluorotoluene.

Metal-Catalyzed Cross-Coupling (Ullmann or Buchwald-Hartwig type) : This strategy involves coupling an aryl halide with an ethoxide source.

Precursors : An activated benzene ring such as 1-bromo-4-fluoro-2-methylbenzene or 1-iodo-4-fluoro-2-methylbenzene and an ethoxide source (e.g., sodium ethoxide, potassium ethoxide).

Rationale : This route is advantageous when the corresponding phenol is not readily available or when the reaction conditions for etherification are incompatible with other functional groups. The halogen provides a reactive site for metal-catalyzed C-O bond formation. The synthesis of the aryl halide precursor would require regioselective halogenation of 4-fluoro-2-methylbenzene.

The choice between these routes often depends on the commercial availability and cost of the precursors. The phenol-based route is often more direct if 4-fluoro-2-methylphenol is accessible.

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing the reaction is critical to maximize the yield and purity of this compound. For a given synthetic route, such as a palladium-catalyzed Buchwald-Hartwig C-O coupling of 1-bromo-4-fluoro-2-methylbenzene and ethanol, a systematic optimization would be performed. nih.gov This process involves varying key parameters to find the ideal conditions.

The following interactive table illustrates a hypothetical optimization study.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | None | NaOt-Bu | Toluene | 100 | 25 |

| 2 | Pd₂(dba)₃ (1) | SPhos | NaOt-Bu | Toluene | 100 | 78 |

| 3 | Pd₂(dba)₃ (1) | RuPhos | NaOt-Bu | Toluene | 100 | 85 |

| 4 | Pd₂(dba)₃ (1) | RuPhos | K₃PO₄ | Toluene | 100 | 55 |

| 5 | Pd₂(dba)₃ (1) | RuPhos | Cs₂CO₃ | Toluene | 100 | 92 |

| 6 | Pd₂(dba)₃ (1) | RuPhos | Cs₂CO₃ | Dioxane | 100 | 88 |

| 7 | Pd₂(dba)₃ (1) | RuPhos | Cs₂CO₃ | Toluene | 80 | 94 |

| 8 | Pd₂(dba)₃ (0.5) | RuPhos | Cs₂CO₃ | Toluene | 80 | 93 |

This table represents hypothetical data for illustrative purposes.

Based on such a study, the optimal conditions would be identified (e.g., Entry 7), balancing yield with catalyst loading and energy input. Reagent stoichiometry is also fine-tuned; typically, a slight excess of the alcohol and base is used to drive the reaction to completion.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

For the synthesis of this compound, stereoselectivity is not a concern as the molecule is achiral. However, chemo- and regioselectivity are paramount.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. For example, during a metal-catalyzed coupling using 1-bromo-4-fluoro-2-methylbenzene, the catalyst must selectively activate the C-Br bond over the C-F or C-H bonds. Palladium and copper catalysts are well-suited for this, as the reactivity of aryl halides towards oxidative addition typically follows the order I > Br > Cl >> F. wikipedia.org

Regioselectivity : This concerns the position at which a reaction occurs. The synthesis of the precursors must be highly regioselective. For instance, in the synthesis of 4-fluoro-2-methylphenol, the introduction of the hydroxyl group must be directed to the correct position relative to the fluorine and methyl substituents. Similarly, the bromination of 4-fluoro-2-methylbenzene must be controlled to yield the desired 1-bromo-4-fluoro-2-methylbenzene isomer. The directing effects of the substituents guide these transformations. The methyl group is ortho-, para-directing, and the fluorine atom is also ortho-, para-directing. Their combined influence must be carefully considered to achieve the desired substitution pattern. libretexts.org

Emerging and Sustainable Synthetic Approaches

The field of chemical synthesis is continually evolving towards greener and more efficient methods. For the synthesis of aryl ethers like this compound, several emerging strategies offer alternatives to traditional protocols.

Photoredox and Electrochemical Catalysis : These methods use light or electricity to drive chemical reactions, often under very mild conditions. numberanalytics.comnih.gov Electrochemical C-O bond formation, for instance, uses electrons as a "reagent," which minimizes waste and avoids the need for chemical oxidants or reductants. nih.gov These techniques represent a frontier in sustainable synthesis.

Flow Chemistry : Performing reactions in continuous flow reactors instead of batch flasks can offer superior control over reaction parameters like temperature and mixing, leading to higher yields, better selectivity, and improved safety. numberanalytics.com This is particularly advantageous for highly exothermic or fast reactions.

Transition-Metal-Free Synthesis : To avoid the cost and potential toxicity of residual metals like palladium, transition-metal-free C-O bond formation methods are being developed. researchgate.net These often involve the use of strong bases or unique reagents like diaryliodonium salts under specific conditions to promote the etherification of phenols. researchgate.netacs.org

Green Solvents and Catalysts : The use of water, ionic liquids, or bio-based solvents in place of volatile organic compounds (VOCs) can significantly reduce the environmental impact of a synthesis. scispace.comtubitak.gov.tr Furthermore, the development of recyclable heterogeneous catalysts, such as copper or palladium supported on materials like metal-organic frameworks (MOFs) or carbon nanotubes, aligns with the principles of green chemistry by simplifying product purification and allowing for catalyst reuse. mdpi.comresearchgate.net

These emerging approaches hold the promise of producing valuable chemical compounds like this compound more economically and with a smaller environmental footprint.

Green Chemistry Principles in Ether Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by focusing on aspects like waste prevention, atom economy, and the use of less hazardous substances. pnas.orgacs.org In the context of synthesizing this compound, these principles can be applied through innovative solvent choices and energy inputs.

Solvent-Free and Greener Solvents:

Traditional ether synthesis often employs polar aprotic solvents which can be toxic and difficult to dispose of. acs.org Green chemistry encourages either eliminating solvents altogether (solvent-free conditions) or replacing conventional solvents with greener alternatives. acs.org Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction as sustainable substitutes for petroleum-derived ethers like THF or diethyl ether. acs.orgmerckmillipore.comnih.gov These greener solvents exhibit favorable properties such as higher boiling points, lower vapor pressures, and reduced potential for peroxide formation, enhancing process safety. merckmillipore.comnih.gov For the synthesis of this compound, replacing a traditional solvent with CPME could reduce environmental impact and improve safety without compromising the reaction environment needed for etherification.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. clockss.orgdokumen.pub Instead of conventional conductive heating, microwave irradiation directly heats the reactants, leading to rapid temperature increases, significantly reduced reaction times (from hours to minutes), and often higher yields. clockss.orgdokumen.pub This technique has been successfully applied to a wide range of organic transformations, including the synthesis of various heterocyclic compounds. clockss.org A microwave-assisted Williamson ether synthesis of this compound could offer substantial benefits in terms of energy efficiency and throughput compared to conventional heating methods. clockss.org

Table 1: Comparison of Conventional vs. Green Chemistry Approaches for Ether Synthesis

| Feature | Conventional Heating (e.g., Oil Bath) | Microwave-Assisted Synthesis (MAOS) |

| Heating Mechanism | Conduction/Convection (Slow, inefficient) | Direct dielectric heating (Rapid, efficient) dokumen.pub |

| Reaction Time | Hours | Minutes clockss.org |

| Energy Consumption | High | Generally Lower |

| Solvent Choice | Often traditional, volatile organic solvents | Compatible with high-boiling, green solvents |

| Side Reactions | More prevalent due to prolonged heating | Often suppressed due to shorter reaction times clockss.org |

Flow Chemistry and Automated Synthesis Applications

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers a paradigm shift from traditional batch processing. mdpi.comeuropa.eu This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, consistency, and scalability. europa.euresearchgate.net

For the synthesis of this compound, a flow process could involve pumping solutions of 4-fluoro-2-methylphenol (deprotonated in-line with a base) and an ethylating agent (e.g., ethyl iodide) through a heated reactor. The precise temperature control minimizes the formation of by-products, and the small reactor volume significantly reduces the risks associated with handling hazardous reagents or exothermic reactions. europa.eu

Furthermore, flow chemistry is exceptionally well-suited for automation. ijtra.com Automated flow synthesis platforms can perform multi-step sequences without manual intervention, enabling the rapid generation of compound libraries for research or process optimization. ijtra.comrsc.org An automated system could synthesize and purify this compound, allowing for high-throughput screening of reaction conditions to quickly identify optimal parameters for yield and purity.

Biocatalytic Routes to Aryl Ethers

Biocatalysis utilizes enzymes to perform chemical transformations, offering remarkable selectivity and mild reaction conditions. nih.govrsc.org While the direct, one-step enzymatic synthesis of a simple aryl ether like this compound is not yet a widely established industrial method, research into related enzymatic processes shows future potential.

Enzymes known as etherases have been identified, particularly in microorganisms that degrade lignin, a natural polymer rich in aryl ether bonds. frontiersin.org These enzymes, such as glutathione-dependent β-etherases, specialize in the cleavage of β-O-4 aryl ether linkages. frontiersin.org While their primary known function is degradation, enzymatic reactions are reversible, suggesting that under specific conditions, they could be engineered for synthesis.

Other biocatalytic approaches could involve enzymes for deprotection or kinetic resolution. For instance, O-demethylases are known to cleave aryl methyl ethers under mild, oxygen-free conditions. acs.org While this is a cleavage reaction, it highlights the ability of enzymes to interact selectively with aryl ethers. More practically, if the synthesis involved a chiral intermediate, hydrolases like lipases or esterases could be used for the kinetic resolution of a racemic mixture, a common strategy in pharmaceutical synthesis to obtain enantiomerically pure compounds. nih.govresearchgate.net

The application of biocatalysis to produce this compound specifically remains a research prospect rather than a current methodology.

Comparative Analysis of Synthetic Efficiency and Atom Economy

Atom Economy: Coined by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govbuecher.de The ideal reaction has a 100% atom economy.

For the traditional Williamson ether synthesis of this compound from 4-fluoro-2-methylphenol and ethyl iodide, the reaction is:

C₇H₇FO + C₂H₅I + NaH → C₉H₁₁FO + NaI + H₂

The atom economy is calculated as:

Formula Weight of Product (C₉H₁₁FO): 154.18 g/mol sigmaaldrich.com

Formula Weight of Reactants (C₇H₇FO + C₂H₅I + NaH): 126.13 + 155.97 + 24.00 = 306.1 g/mol

Atom Economy = (154.18 / 306.1) * 100% ≈ 50.4%

This calculation shows that, even with a 100% chemical yield, approximately half of the reactant mass is converted into waste products (sodium iodide and hydrogen gas).

Table 2: Comparative Analysis of Synthetic Methodologies for Aryl Ether Synthesis

| Metric | Williamson Synthesis (Batch) | Microwave-Assisted Synthesis (MAOS) | Flow Chemistry | Biocatalytic Route (Hypothetical) |

| Atom Economy | Low to Moderate (~50%) researchgate.net | Same as batch unless reagents change | Same as batch unless reagents change | Potentially Very High |

| Reaction Time | Hours | Minutes | Seconds to Minutes | Hours to Days |

| Energy Input | High | Lower, more targeted | Efficient heating, lower overall | Very Low (ambient conditions) |

| Solvent Usage | High | Can be reduced or use green solvents | Often reduced | Aqueous media, green |

| Safety | Moderate (exotherms, flammable solvents) | Improved (sealed vessels) | High (small volumes, excellent control) europa.eu | Very High |

| Scalability | Problematic (heat transfer issues) | Moderate | Excellent | Can be challenging |

| Waste Profile (PMI) | High | Moderate | Lower | Potentially very low |

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution (EAS) Reactions of 1-Ethoxy-4-fluoro-2-methylbenzene

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. byjus.comlibretexts.orgmasterorganicchemistry.com

The position of electrophilic attack on the this compound ring is directed by the combined influence of the ethoxy, fluoro, and methyl groups. wikipedia.org

Ethoxy Group (-OCH2CH3): The ethoxy group is a strong activating group and an ortho-, para-director. The oxygen atom donates electron density to the ring through resonance, increasing the nucleophilicity of the ortho and para positions. libretexts.orgpressbooks.pub This makes the ring more reactive towards electrophiles than benzene itself. masterorganicchemistry.com

Methyl Group (-CH3): The methyl group is a weakly activating group and an ortho-, para-director. It donates electron density to the ring primarily through an inductive effect. pressbooks.pub

Fluoro Group (-F): The fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect. However, it is also an ortho-, para-director because its lone pairs can be donated to the ring through resonance. libretexts.orgpressbooks.pub The deactivating nature of halogens in EAS reactions generally follows the trend of electronegativity, with fluorine being the most electronegative and thus the most deactivating among the halogens. libretexts.org

In polysubstituted benzenes, the directing effects of the substituents are combined. When there is a conflict, the most powerful activating group generally controls the regioselectivity of the reaction. youtube.com In the case of this compound, the ethoxy group is the strongest activator and therefore will have the most significant influence on the position of electrophilic attack.

Based on the directing effects, the ethoxy group directs electrophilic attack to its ortho and para positions. The methyl group also directs to its ortho and para positions. The fluoro group, while deactivating, also directs ortho and para. The positions on the ring are numbered C1 (ethoxy), C2 (methyl), C3 (hydrogen), C4 (fluoro), C5 (hydrogen), and C6 (hydrogen).

The position ortho to the ethoxy group and meta to the methyl group is C6.

The position ortho to the ethoxy group and ortho to the methyl group is not available.

The position para to the ethoxy group is occupied by the fluorine atom.

The position ortho to the methyl group and meta to the ethoxy group is C3.

The position para to the methyl group is C5.

Considering the powerful activating and directing effect of the ethoxy group, the most likely positions for electrophilic attack are C3 and C5. Steric hindrance from the adjacent methyl group might slightly disfavor attack at C3 compared to C5. wikipedia.org Therefore, a mixture of products is expected, with the major product likely resulting from substitution at the C5 position.

The mechanism of EAS reactions on this compound follows the general two-step pathway: chemistnotes.comdpbspgcollege.edu.in

Formation of the Arenium Ion: The π electrons of the benzene ring attack the electrophile (E+), forming a resonance-stabilized carbocation known as the arenium ion. libretexts.org The formation of this intermediate is the slow, rate-determining step of the reaction because it involves the temporary loss of aromaticity. libretexts.orgmasterorganicchemistry.com The stability of the arenium ion is crucial, and the substituents on the ring play a significant role. Activating groups like ethoxy and methyl stabilize the positive charge in the arenium ion, particularly when the attack is at the ortho or para positions, thus accelerating the reaction. libretexts.org

Proton Loss: A base present in the reaction mixture removes a proton from the sp3-hybridized carbon of the arenium ion. byjus.com This is a fast step that restores the aromaticity of the ring, leading to the final substituted product. libretexts.org

Specific studies on the halogenation, nitration, and sulfonation of this compound were not found in the search results. However, the general principles of these reactions can be applied.

Halogenation: This reaction involves the introduction of a halogen (e.g., Cl, Br) onto the aromatic ring, typically using a Lewis acid catalyst like FeCl3 or FeBr3. byjus.commasterorganicchemistry.com

Nitration: This is achieved by treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. byjus.commasterorganicchemistry.com

Sulfonation: This reaction uses fuming sulfuric acid (H2SO4 + SO3) to introduce a sulfonic acid group (-SO3H) onto the ring. byjus.com

For this compound, these reactions would be expected to yield a mixture of regioisomers, with the substitution pattern primarily dictated by the strong ortho-, para-directing effect of the ethoxy group.

Nucleophilic Aromatic Substitution (SNAr) Reactivity of Functionalized Derivatives

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. numberanalytics.com Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The parent compound, this compound, is not highly activated for SNAr due to the presence of electron-donating ethoxy and methyl groups. However, its functionalized derivatives can undergo SNAr.

For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. numberanalytics.commasterorganicchemistry.com These groups help to stabilize the negative charge of the intermediate Meisenheimer complex that is formed during the reaction. masterorganicchemistry.comchemrxiv.org

Common electron-withdrawing groups that activate a ring for SNAr include:

Nitro (-NO2)

Cyano (-CN)

Trifluoromethyl (-CF3)

Carbonyl groups (-COR)

Sulfonyl groups (-SO3R)

In the context of this compound derivatives, if a strong electron-withdrawing group were introduced, for instance, a nitro group, the fluorine atom could potentially act as a leaving group in an SNAr reaction. The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the fact that the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comsci-hub.se

For example, a derivative like 1-ethoxy-4-fluoro-2-methyl-5-nitrobenzene would be more susceptible to SNAr at the carbon bearing the fluorine atom. The nitro group at the para position to the fluorine would effectively stabilize the intermediate Meisenheimer complex, facilitating the displacement of the fluoride (B91410) ion by a nucleophile. Research has shown that fluoroaromatic compounds bearing strong electron-withdrawing groups at the ortho or para positions give excellent selectivity and high yields in SNAr reactions. sci-hub.se

Interactive Data Tables

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OCH2CH3 (Ethoxy) | Electron-donating (resonance) | Strong Activator | Ortho, Para |

| -CH3 (Methyl) | Electron-donating (inductive) | Weak Activator | Ortho, Para |

| -F (Fluoro) | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivator | Ortho, Para |

| -NO2 (Nitro) | Electron-withdrawing | Strong Deactivator | Meta |

| -CN (Cyano) | Electron-withdrawing | Deactivator | Meta |

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

|---|---|---|

| Halogenation | X2, FeX3 (X = Cl, Br) | X+ |

| Nitration | HNO3, H2SO4 | NO2+ |

| Sulfonation | Fuming H2SO4 | SO3 |

Metalation and Cross-Coupling Reactions for Advanced Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium reagent, directing deprotonation to a nearby ortho-position. wikipedia.orgbaranlab.org

In this compound, the ethoxy group is a potent DMG. When treated with a strong base like n-butyllithium or sec-butyllithium, the lithium atom coordinates to the ether oxygen. This directs the deprotonation to one of the adjacent C-H bonds. There are two possible ortho positions: C-3 and the position bearing the methyl group (C-2). Given the hierarchy of directing group ability, the ethoxy group is significantly stronger than the methyl or fluoro groups. nih.gov The deprotonation will occur at the C-3 position, as the C-H bond there is more acidic and sterically accessible than attempting to deprotonate the methyl group itself. The resulting aryllithium intermediate can then be trapped with various electrophiles (E⁺) to introduce a new substituent specifically at the C-3 position.

The regioselectivity is determined by the relative directing power of the substituents.

Table 2: Regiochemical Influence of Substituents in DoM

| Substituent | Position | Directing Group Strength | Likely Site of Metalation Directed |

| -OCH₂CH₃ | C-1 | Strong | C-3 |

| -F | C-4 | Moderate | C-3 or C-5 |

| -CH₃ | C-2 | Weak | C-3 |

The cooperative directing effect of the ethoxy and methyl groups, along with the activating effect of fluorine, strongly favors metalation at the C-3 position.

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. However, reactions like the Suzuki, Heck, and Sonogashira couplings typically require an aryl halide or pseudohalide (e.g., triflate) as a substrate. wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.org Therefore, to utilize this compound in these reactions, it must first be converted into a suitable derivative. This can be readily achieved via the DoM strategy described above, followed by quenching with a halogen source (e.g., I₂, C₂Cl₆) to install a halide at the C-3 position, yielding, for example, 1-ethoxy-4-fluoro-3-iodo-2-methylbenzene.

This halogenated derivative can then participate in various cross-coupling reactions:

Suzuki Coupling: The reaction of the aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, yielding a biaryl compound.

Heck Reaction: The coupling of the aryl halide with an alkene under palladium catalysis to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a vinylation of the aromatic ring.

Sonogashira Coupling: The palladium- and copper-cocatalyzed reaction between the aryl halide and a terminal alkyne, creating an aryl-alkyne C-C bond. wikipedia.orglibretexts.org

Table 3: Overview of Potential Cross-Coupling Reactions of Halogenated this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-Aryl |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Aryl-Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Aryl-Alkyne |

More recent advancements in catalysis allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalization (e.g., halogenation). unipv.it For this compound, palladium-catalyzed C-H activation would likely be directed by the ethoxy group to the C-H bond at the C-3 position. nih.gov

This approach enables the direct coupling of the aromatic ring with various partners. For instance, direct arylation can be achieved by reacting the substrate with an aryl halide in the presence of a suitable palladium catalyst and a base or oxidant. This methodology offers a more atom- and step-economical route to the synthesis of complex substituted aromatic compounds compared to traditional cross-coupling methods. scispace.com The regioselectivity remains controlled by the directing ability of the ethoxy group, targeting the C-3 position for functionalization.

Oxidation and Reduction Chemistry of Aromatic Ether Functionalities

The aromatic ether linkage in this compound is generally stable under standard oxidative and reductive conditions.

Oxidation: The ethoxy group is resistant to oxidation. However, the benzylic C-H bonds of the C-2 methyl group are susceptible to oxidation under strong oxidizing conditions (e.g., with KMnO₄ or CrO₃) to yield a carboxylic acid, provided the conditions are harsh enough. Milder conditions could potentially yield a benzaldehyde (B42025) or benzyl (B1604629) alcohol. The electronic effects of the ethoxy and fluoro groups would modulate the reactivity of the methyl group. Additionally, cleavage of the ether C-O bond can be forced under harsh conditions, typically with strong protic or Lewis acids like HBr, HI, or BBr₃. uni.edu This cleavage would yield 4-fluoro-2-methylphenol (B144770).

Reduction: The aromatic ring and the ether functionality are resistant to reduction under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C) that would, for example, reduce a nitro group or a double bond. More forceful conditions, such as Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), could potentially reduce the aromatic ring, leading to a non-aromatic cyclic ether derivative. The regiochemical outcome of such a reduction would be influenced by the electron-donating ethoxy and methyl groups.

Thermal and Photochemical Rearrangements

The structure of this compound does not lend itself to common thermal rearrangements like the Claisen rearrangement (which requires an allyl aryl ether) or the Fries rearrangement (which requires an aryl ester).

However, photochemical reactions are a possibility. The absorption of UV light can promote the molecule to an excited state, potentially leading to homolytic bond cleavage. rsc.org For instance, photochemical cleavage of the ArO-CH₂CH₃ bond could generate an aryloxy radical and an ethyl radical. These reactive intermediates could then engage in a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules, or recombination to form new products. Similarly, the C-F bond could undergo photochemical cleavage, although this is generally less common than C-halogen bond cleavage for heavier halogens. Specific studies on the photochemical behavior of this compound are not widely documented, but the fundamental principles of photochemistry suggest that rearrangements or fragmentations are plausible under high-energy irradiation. rsc.org

Theoretical and Computational Chemistry Investigations

Electronic Structure and Reactivity Prediction of 1-Ethoxy-4-fluoro-2-methylbenzene

The electronic structure of a molecule governs its chemical behavior. Through various computational techniques, it is possible to model the electron distribution and predict the reactivity of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the optimized geometry and electronic properties of molecules. aps.orgpkusz.edu.cn DFT calculations, often employing functionals like B3LYP with various basis sets, can determine the most stable (ground state) conformation of this compound. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule. researchgate.net

For this compound, DFT studies would likely reveal a non-planar geometry for the ethoxy group relative to the benzene (B151609) ring. The orientation of the ethyl group (the C-O-C-C dihedral angle) is a key conformational feature. researchgate.net The calculated ground state geometry serves as the foundation for all further computational analyses, such as frequency calculations to confirm the structure as a true minimum on the potential energy surface and for the prediction of spectroscopic properties. nih.gov

Table 1: Predicted Ground State Geometrical Parameters of this compound from a Hypothetical DFT Calculation

| Parameter | Predicted Value |

| C-O Bond Length (ethoxy) | ~1.36 Å |

| O-C (ethyl) Bond Length | ~1.43 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (ring) Bond Lengths | ~1.39 - 1.41 Å |

| C-C-C (ring) Bond Angles | ~118° - 121° |

| C-O-C Bond Angle | ~118° |

Note: These are typical values for similar aromatic ethers and are presented for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ethoxy group, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed over the benzene ring, particularly near the electronegative fluorine atom, suggesting this region is susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). acs.org

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Definition | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 6.0 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 3.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 3.0 eV |

Note: These values are estimations based on related compounds and serve as examples.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. youtube.comyoutube.com The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow areas represent regions with intermediate potential. youtube.com

In an MEP map of this compound, the most negative potential (red) would be expected around the oxygen atom of the ethoxy group due to its lone pairs of electrons. The fluorine atom, being highly electronegative, would also create a region of negative potential. The hydrogen atoms of the methyl and ethoxy groups, as well as the regions above and below the aromatic ring, would likely show a positive potential (blue). researchgate.netnih.gov This information is critical for understanding intermolecular interactions and the initial steps of chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are crucial to its function and interactions with other molecules.

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule (conformers) and the energy barriers between them. encyclopedia.pub For this compound, the primary source of conformational isomerism is the rotation around the C(aromatic)-O and O-C(ethyl) single bonds.

Computational methods, such as potential energy surface scans, can be used to explore the different possible conformations and their relative energies. ethz.ch These studies can identify the most stable conformer, which is typically the one with the lowest energy, as well as any other low-energy conformers that might exist in equilibrium. The energy barriers between these conformers determine how readily the molecule can interconvert between different shapes at a given temperature. encyclopedia.pub For ethoxybenzene and its derivatives, the most stable conformation is often found to be planar with respect to the C-O-C-C linkage, though steric hindrance from the ortho-methyl group in this compound could influence this preference. researchgate.net

While the crystal structure of this compound itself may not be readily available, the analysis of the crystal packing of its derivatives provides significant insight into the types of intermolecular interactions that govern its solid-state assembly. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in a crystal. nih.govrsc.org

In the crystal structures of related fluoro-substituted aromatic compounds, weak non-covalent interactions such as C-H···F, C-H···O, and π···π stacking interactions are often observed to play a crucial role in stabilizing the crystal packing. nih.govacs.orgresearchgate.net For derivatives of this compound, one would anticipate the presence of:

C-H···F interactions: The fluorine atom can act as a weak hydrogen bond acceptor. acs.org

C-H···O interactions: The oxygen of the ethoxy group can also participate in hydrogen bonding. nih.gov

π···π stacking: The aromatic rings of adjacent molecules can engage in offset stacking interactions. acs.org

Molecular dynamics simulations can further be employed to study the dynamic behavior of these molecules in a condensed phase, providing information on how they interact and pack together over time. researchgate.net

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry offers powerful tools to investigate the pathways of chemical reactions, providing detailed information about the energetics and geometries of transient species that are often difficult or impossible to observe experimentally.

Transition State Characterization and Activation Energy Calculations

The reactivity of this compound is largely dictated by the nature of its transition states in various chemical transformations. Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene derivatives. The ethoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. The interplay of these substituents governs the regioselectivity and the rate of reaction.

Computational methods, particularly Density Functional Theory (DFT), are employed to model the transition states of reactions such as nitration, halogenation, or acylation. For a hypothetical electrophilic attack, calculations would involve mapping the potential energy surface to locate the transition state structure, which represents the maximum energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), a critical parameter determining the reaction rate. masterorganicchemistry.comrsc.org

For this compound, electrophilic attack is expected at the positions ortho and para to the strongly activating ethoxy group. However, one ortho position is blocked by the methyl group, and the other by the fluorine atom. Therefore, the primary sites for substitution would be the carbon atoms at positions 3, 5, and 6. Computational modeling would be essential to determine the relative activation energies for attack at these positions, thus predicting the major product. The calculations would likely show that substitution at position 6 (ortho to the ethoxy group) and position 3 (para to the fluorine and ortho to the methyl group) are the most favorable pathways, with the precise outcome depending on the nature of the electrophile and the computational model employed.

Interactive Table: Hypothetical Activation Energies for Electrophilic Bromination

| Position of Substitution | Relative Activation Energy (kcal/mol) (Hypothetical) | Expected Product |

| 3 | 16.5 | 1-Bromo-5-ethoxy-2-fluoro-4-methylbenzene |

| 5 | 18.2 | 1-Bromo-3-ethoxy-6-fluoro-2-methylbenzene |

| 6 | 15.8 | 2-Bromo-1-ethoxy-4-fluoro-3-methylbenzene |

Note: These values are hypothetical and serve to illustrate the type of data obtained from computational studies. Actual values would require specific DFT calculations.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on its mechanism and rate. nih.gov Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. strath.ac.uksemanticscholar.org

For reactions involving this compound that proceed through charged intermediates or transition states, such as nucleophilic aromatic substitution (SNAr), the polarity of the solvent is a key factor. strath.ac.uk For instance, in an SNAr reaction where the fluorine atom is displaced by a nucleophile, a polar aprotic solvent like DMSO or DMF would be expected to stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction. nih.gov Computational studies can quantify this stabilization and predict how the reaction rate will change with solvent polarity. These models can also explore the role of specific solvent-solute interactions, such as hydrogen bonding, which can significantly influence the reaction pathway. nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic properties of molecules, aiding in their identification and characterization.

DFT calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govwalisongo.ac.id For this compound, one could compute the 1H, 13C, and 19F NMR spectra. walisongo.ac.id The calculated chemical shifts, after appropriate scaling, can be compared with experimental data to confirm the structure of the molecule. nih.gov Such calculations are particularly valuable for assigning signals in complex spectra and for understanding how the electronic environment of each nucleus is influenced by the different substituents. nih.govresearchgate.net

Similarly, the infrared (IR) spectrum of this compound can be simulated by calculating its vibrational frequencies. nih.govrsc.orgresearchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C=C aromatic ring stretching, or C-F and C-O bond vibrations. researchgate.net These theoretical spectra are instrumental in interpreting experimental IR data. nih.govrsc.orgresearchgate.netoup.com

UV-Vis spectra, which provide information about electronic transitions, can be predicted using time-dependent DFT (TD-DFT). These calculations yield the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively. For this compound, the predicted UV-Vis spectrum would show absorptions characteristic of a substituted benzene ring, with the positions of the maxima influenced by the electronic effects of the ethoxy, fluoro, and methyl groups.

Interactive Table: Hypothetical Predicted Spectroscopic Data

| Spectroscopic Technique | Parameter | Predicted Value (Hypothetical) |

| 1H NMR | Chemical Shift (ppm) for -OCH2CH3 | 4.05 (quartet) |

| 13C NMR | Chemical Shift (ppm) for C-F | 158.2 (doublet) |

| 19F NMR | Chemical Shift (ppm) | -118.5 |

| IR Spectroscopy | C-F Stretch (cm-1) | 1245 |

| UV-Vis Spectroscopy | λmax (nm) | 275 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from computational studies. Actual values would require specific calculations.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. researchgate.netnih.govdoi.org Although no specific QSAR/QSRR studies featuring this compound have been identified, one can surmise its potential inclusion in such a study.

For instance, a QSAR study on the toxicity of substituted phenols or anilines might include this compound or similar compounds. researchgate.netnih.govdoi.orgresearchgate.net In such a study, various molecular descriptors for each compound would be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistical model would then be developed to relate these descriptors to the observed activity (e.g., toxicity). researchgate.net

The descriptors for this compound would reflect the combined electronic and steric influence of its substituents. The fluorine atom, for example, would significantly impact the molecule's lipophilicity and electrostatic potential, which are often critical parameters in QSAR models. nih.gov The development of a QSAR/QSRR model that includes this compound would allow for the prediction of its activity or reactivity based on its calculated structural properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 1-Ethoxy-4-fluoro-2-methylbenzene in solution. By analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecular framework can be assembled.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the methyl and ethoxy substituents. The aromatic region would feature three signals corresponding to the protons at positions 3, 5, and 6.

The proton at C-6, being ortho to the fluorine atom, is expected to appear as a doublet of doublets due to coupling with the C-5 proton (ortho-coupling, ³JHH) and the fluorine atom (meta-coupling, ⁴JHF).

The proton at C-5, situated between a proton and the fluorine atom, would likely present as a doublet of doublets of doublets, with couplings to the C-6 proton (ortho-coupling, ³JHH), the C-3 proton (meta-coupling, ⁴JHH), and the C-4 fluorine atom (ortho-coupling, ³JHF).

The proton at C-3, adjacent to the methyl group, is expected to be a doublet, split by the fluorine atom (para-coupling, ⁵JHF).

The aliphatic region will contain signals for the ethoxy and methyl groups: a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the adjacent methyl protons, a triplet for the terminal methyl (-CH₃) protons of the ethoxy group, and a singlet for the methyl group attached to the benzene (B151609) ring at C-2.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display nine unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents.

The carbon atom bonded to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling (¹JCF) and will be significantly shifted downfield. researchgate.net

The carbon attached to the ethoxy group (C-1) and the carbon with the methyl group (C-2) will also have characteristic chemical shifts.

The remaining aromatic carbons (C-3, C-5, C-6) and the aliphatic carbons of the ethoxy and methyl groups will appear at predictable chemical shifts. Data from analogous compounds like 1-ethoxy-2-methylbenzene (B1360242) and other substituted benzenes help in predicting these shifts. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Shift (ppm) | Predicted ¹³C Multiplicity (due to C-F coupling) |

| C1 | - | - | ~155-158 | d, ³JCF |

| C2 | - | - | ~125-128 | d, ⁴JCF |

| C3 | ~6.8 | d | ~115-118 | d, ³JCF |

| C4 | - | - | ~158-162 | d, ¹JCF |

| C5 | ~6.9 | ddd | ~116-119 | d, ²JCF |

| C6 | ~6.7 | dd | ~110-113 | d, ²JCF |

| -OCH₂CH₃ | ~4.0 | q | ~63-65 | s |

| -OCH₂CH₃ | ~1.4 | t | ~14-16 | s |

| Ar-CH₃ | ~2.2 | s | ~16-18 | d, ⁵JCF |

Note: Predicted values are based on typical substituent effects and data from analogous compounds. Actual experimental values may vary. d=doublet, t=triplet, q=quartet, ddd=doublet of doublet of doublets, s=singlet.

Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for characterizing fluorinated organic compounds. researchgate.net For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule.

The chemical shift of this fluorine signal is highly sensitive to its electronic environment on the aromatic ring. The presence of an electron-donating ethoxy group and a methyl group will influence its position. The signal will not be a singlet; instead, it will be split into a complex multiplet due to couplings with the neighboring aromatic protons:

Ortho-coupling (³JHF) with the proton at C-5.

Meta-coupling (⁴JHF) with the proton at C-3.

Para-coupling (⁵JHF) with the proton at C-6, which is typically smaller.

Analysis of these coupling constants provides further confirmation of the substitution pattern on the benzene ring. iisc.ac.in

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all signals and confirming the molecule's connectivity. bas.bg

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling networks. For this compound, a COSY spectrum would show a cross-peak between the protons on the ethoxy group's methylene (-OCH₂-) and methyl (-CH₃) groups, confirming their adjacency. Crucially, it would also reveal correlations between adjacent aromatic protons (H-5 and H-6), helping to trace the proton sequence on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show correlations for C3-H3, C5-H5, C6-H6, the ring methyl carbon and its protons, and the two carbons of the ethoxy group with their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). HMBC is vital for piecing together the molecular skeleton. Key expected correlations include:

Protons of the ring methyl group (at C-2) showing correlations to C-1, C-2, and C-3.

Protons of the ethoxy methylene group showing a correlation to the C-1 carbon of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could show through-space correlations between the protons of the ring's methyl group and the proton at C-3, as well as between the ethoxy group's methylene protons and the proton at C-6, providing information about the preferred conformation of the ethoxy group relative to the benzene ring. bas.bg

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. bibliomed.org While IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability.

The IR and Raman spectra of this compound are expected to display characteristic bands that confirm the presence of its specific functional groups and aromatic structure.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethoxy groups are found just below 3000 cm⁻¹.

Aromatic C=C Stretching: The benzene ring itself gives rise to several characteristic stretching vibrations in the 1620-1450 cm⁻¹ region.

C-O Stretching: The C-O-C ether linkage produces strong, characteristic bands. Aryl-alkyl ethers typically show a strong asymmetric C-O-C stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹.

C-F Stretching: The carbon-fluorine bond is expected to produce a strong absorption band in the IR spectrum, typically in the 1250-1020 cm⁻¹ region.

Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic C-H out-of-plane (OOP) bending vibrations in the 900-800 cm⁻¹ region, which can be diagnostic of the isomer.

Table 2: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Strong-Medium | Medium |

| Aromatic C=C Stretch | 1620-1450 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | 1275-1200 | Strong | Medium-Weak |

| C-F Stretch | 1250-1020 | Strong | Weak |

| Symmetric C-O-C Stretch | 1075-1020 | Medium | Medium-Weak |

| C-H Out-of-Plane Bending | 900-800 | Strong | Weak |

Note: Predicted values are based on general spectroscopic principles and data from analogous compounds. nih.govnist.gov

The primary source of conformational flexibility in this compound is the rotation around the C(ring)-O bond of the ethoxy group. This rotation determines the orientation of the ethyl group relative to the plane of the benzene ring. Different conformers, such as a planar conformation where the C-O-C-C backbone lies in the same plane as the ring versus a non-planar (perpendicular) conformation, would exist in equilibrium.

Vibrational spectroscopy can be a sensitive probe of such conformational changes. The frequencies of certain vibrational modes, particularly the low-frequency skeletal bending and torsional modes, can shift depending on the conformer population. While direct observation of distinct bands for each conformer at room temperature is challenging, computational methods combined with experimental IR and Raman data can be used. By calculating the theoretical vibrational spectra for different possible conformers, researchers can compare them to the experimental spectrum to infer the most stable conformation or the distribution of conformers in the sample.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique that provides information on the mass-to-charge ratio (m/z) of ions. For "this compound," it is used to confirm the molecular weight and to deduce structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool capable of measuring the mass-to-charge ratio (m/z) of a molecule with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of the "exact mass," which is calculated from the masses of the most abundant isotopes of the constituent elements. Unlike nominal mass, which is the integer mass, the exact mass can distinguish between molecules that have the same integer mass but different elemental formulas.

For "this compound," with the molecular formula C₉H₁₁FO, the theoretical exact mass can be calculated. An isomer, 1-Ethoxy-2-fluoro-4-methylbenzene, has a computed exact mass of 154.079393132 Da. nih.gov An HRMS analysis of the target compound would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm). This experimental confirmation of the exact mass provides strong evidence for the molecular formula C₉H₁₁FO, ruling out other potential formulas with the same nominal mass. rsc.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁FO | nih.gov |

| Theoretical Exact Mass | 154.079393132 Da | nih.gov |

| Analysis Mode | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | rsc.org |

| Expected Ion | [M+H]⁺ | rsc.org |

| Expected m/z | ~154.0794 | nih.gov |

Tandem Mass Spectrometry (MS/MS) is an analytical method where ions of a specific m/z value are selected and then fragmented through collision-induced dissociation (CID). gre.ac.uk The resulting fragment ions are then analyzed to provide detailed structural information. gre.ac.uk The fragmentation pattern is characteristic of the molecule's structure, as bonds break at predictable locations based on their relative strengths and the stability of the resulting fragments.

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the C-O bond in the ethoxy group is a common pathway, leading to a stable phenoxy cation.

Loss of ethylene (B1197577) (C₂H₄): A characteristic fragmentation for ethoxy aromatic compounds involves a McLafferty-type rearrangement, leading to the loss of a neutral ethylene molecule and the formation of a hydroxy-substituted radical cation.

Cleavage of the ether bond: The bond between the aromatic ring and the oxygen atom can break, leading to fragments corresponding to the fluoromethylphenyl group and the ethoxy group.

Analyzing these fragmentation pathways allows for the confirmation of the connectivity of the ethoxy group and its position relative to the other substituents on the benzene ring.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining a suitable single crystal of "this compound" itself may be challenging, analysis of its crystalline derivatives provides invaluable information about molecular geometry, conformation, and packing in the solid state. acs.orgresearchgate.net

Single-crystal X-ray diffraction (SC-XRD) studies on a suitable derivative would unambiguously determine its molecular structure. acs.org The analysis provides precise bond lengths, bond angles, and torsion angles, revealing the conformation of the ethoxy group and the planarity of the benzene ring. For example, in the crystal structure of a related compound, N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline, the analysis provided detailed cell parameters and defined the triclinic crystal system. researchgate.net Such data allows for the complete determination of the solid-state structure and any stereochemical elements. acs.orgresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 10.6343(9) | researchgate.net |

| b (Å) | 11.4720(10) | researchgate.net |

| c (Å) | 13.8297(13) | researchgate.net |

| α (°) | 102.466(7) | researchgate.net |

| β (°) | 104.763(7) | researchgate.net |

| γ (°) | 98.972(7) | researchgate.net |

| Volume (ų) | 1552.7(2) | researchgate.net |

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. X-ray crystallography allows for the detailed analysis of these forces. In derivatives of "this compound," weak intermolecular hydrogen bonds such as C–H···F and C–H···O are expected to play a significant role in stabilizing the crystal packing. researchgate.netnih.gov The fluorine atom and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. nih.govresearchgate.net

Furthermore, the aromatic ring can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. nih.gov The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material. Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular contacts within the crystal structure. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For "this compound," these methods are essential for isolating the compound during its synthesis and for assessing its final purity.

The primary chromatographic techniques used would be Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): Often coupled with a Mass Spectrometer (GC-MS), GC is highly effective for analyzing volatile compounds like "this compound". dokumen.pubrsc.org The sample is vaporized and passed through a capillary column, and separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. dokumen.pub GC-MS provides not only the retention time for identification and quantification but also the mass spectrum for structural confirmation. core.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment and separation. sielc.com A common approach is reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and a solvent like acetonitrile). sielc.com The purity can be determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. semanticscholar.org

Thin-Layer Chromatography (TLC): TLC is a simpler, faster technique often used to monitor the progress of a reaction or for preliminary purity checks. semanticscholar.org Separation occurs on a plate coated with a stationary phase like silica (B1680970) gel, and the components are visualized under UV light or with a staining agent. semanticscholar.org

| Technique | Stationary Phase | Typical Mobile Phase | Purpose | Reference |

|---|---|---|---|---|

| GC-MS | Non-polar (e.g., DB-5ms) | Inert Gas (e.g., Helium) | Purity Assessment, Identification, Separation | dokumen.pubcore.ac.uk |

| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile (B52724)/Water | Purity Assessment, Preparative Separation | sielc.comsemanticscholar.org |

| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring, Purity Check | semanticscholar.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical method for the identification and quantification of volatile and semi-volatile compounds. In the context of "this compound," GC-MS serves as a primary tool for assessing its presence in complex mixtures and for obtaining detailed structural information based on its mass spectrum.

The process involves introducing a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a long, thin capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column.

Upon exiting the column, the separated components enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process results in the formation of a molecular ion (the intact molecule with one electron removed) and a series of characteristic fragment ions. These ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum is a unique fingerprint of the compound, allowing for its identification by comparing it to spectral libraries or through manual interpretation.

While specific experimental GC-MS data for "this compound" is not extensively published, typical analytical conditions can be inferred based on the analysis of similar aromatic compounds. derpharmachemica.comepa.gov

Table 1: Illustrative GC-MS Parameters for Volatile Aromatic Compound Analysis

| Parameter | Typical Value/Condition |

| Gas Chromatograph | |

| Column Type | Non-polar capillary column (e.g., DB-5ms, HP-5ms) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min |

| Inlet Temperature | 250 - 280 °C |

| Injection Mode | Split or Splitless |

| Oven Temperature Program | Initial temp. 50-70°C, ramp at 5-10°C/min to 250-300°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40 - 450 amu |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

This table presents typical parameters and does not represent a specific analysis of this compound.